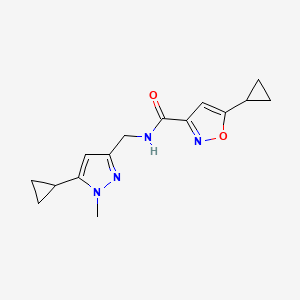

5-cyclopropyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-19-13(9-2-3-9)6-11(17-19)8-16-15(20)12-7-14(21-18-12)10-4-5-10/h6-7,9-10H,2-5,8H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQGDJNKSRYHGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C2=NOC(=C2)C3CC3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-cyclopropyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)isoxazole-3-carboxamide is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound incorporates a unique structural framework, combining isoxazole and pyrazole moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and specific case studies demonstrating its efficacy.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of 342.4 g/mol. The synthesis typically involves multi-step organic reactions, including cyclization and condensation techniques. The general synthetic route can be summarized as follows:

- Formation of the isoxazole ring : This can be achieved through the reaction of appropriate precursors under acidic or basic conditions.

- Introduction of the pyrazole moiety : This involves a condensation reaction with hydrazine derivatives.

- Final modifications : Cyclopropyl groups are introduced via cyclopropanation reactions.

Anticancer Properties

Recent studies have evaluated the anticancer potential of various isoxazole derivatives, including those similar to this compound. For instance, a series of isoxazole-carboxamide derivatives demonstrated significant cytotoxic effects against several cancer cell lines:

| Compound | Cell Line | IC50 (μg/ml) |

|---|---|---|

| 2d | HeLa | 15.48 |

| 2e | Hep3B | 23.00 |

| 2a | MCF-7 | 39.80 |

These compounds exhibited mechanisms such as inducing apoptosis and inhibiting cell cycle progression at the G2/M phase, suggesting that similar activities could be anticipated for our compound of interest .

The biological activity of isoxazole derivatives often involves interaction with specific molecular targets, including enzymes and cellular receptors. The presence of the cyclopropyl and pyrazole groups may enhance binding affinity and selectivity for these targets, potentially leading to inhibition of pathways critical for cancer cell survival.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : In a study assessing the cytotoxic effects of various isoxazole derivatives, compounds structurally related to our target showed promising results against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells. The most active compounds induced significant apoptosis while reducing necrosis rates in treated cells .

- Antioxidant Activity : Another study highlighted that certain isoxazole derivatives exhibited antioxidant properties, which can contribute to their overall therapeutic profile by protecting normal cells from oxidative stress while targeting cancer cells .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Isoxazole Carboxamides

Key Observations :

- Cyclopropyl Substituents : Present in the target compound and CAS 2034605-40-6, these groups may improve metabolic stability compared to halogenated analogs (e.g., chloro derivatives in ) .

- Heteroaromatic Linkers : The target compound uses a methylpyrazole linker, whereas CAS 2034605-40-6 employs a pyrazinyl group. Such differences influence electronic properties and binding interactions .

- Biological Targets : The HSP90 inhibitor 2GJ shares the isoxazole carboxamide core but incorporates bulkier diaryl and morpholine groups, suggesting divergent target affinities .

Physicochemical and Crystallographic Properties

Table 2: Physicochemical Data

Key Insights :

- Crystallography : Cyclopropyl groups in exhibit disorder in crystal structures, which may complicate X-ray analysis of the target compound .

- Solubility : The target compound’s cyclopropyl and methylpyrazole groups likely enhance lipophilicity compared to more polar derivatives (e.g., 3d in with a fluorophenyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.